molecular formula C8H11F2N3OS B7531395 N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Numéro de catalogue B7531395
Poids moléculaire: 235.26 g/mol
Clé InChI: AQCJBBRHMWMWJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Difluoromethylornithine (DFMO) and is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer.

Mécanisme D'action

DFMO exerts its therapeutic effects by inhibiting the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, thereby inhibiting cell growth and proliferation.
Biochemical and physiological effects:
DFMO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. DFMO has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

DFMO has several advantages for lab experiments. It is a potent inhibitor of ODC and has been extensively studied for its potential therapeutic applications. However, DFMO also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of DFMO. One potential direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is the investigation of its potential use in the treatment of other diseases, such as parasitic diseases and inflammatory disorders. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of DFMO and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

DFMO can be synthesized via a multi-step process that involves the reaction of 2,2-dimethylpropanamide with thionyl chloride, followed by the reaction of the resulting product with sodium azide and difluoromethylamine. The final step involves the reaction of the intermediate product with sodium hydroxide to yield DFMO.

Applications De Recherche Scientifique

DFMO has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including those of the breast, colon, and prostate. DFMO has also been investigated for its potential use in the treatment of parasitic diseases, such as African sleeping sickness.

Propriétés

IUPAC Name

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3OS/c1-8(2,3)6(14)11-7-13-12-5(15-7)4(9)10/h4H,1-3H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCJBBRHMWMWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.